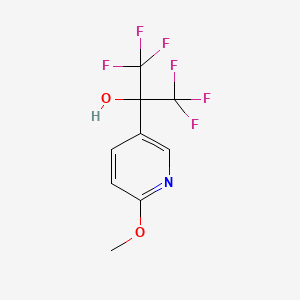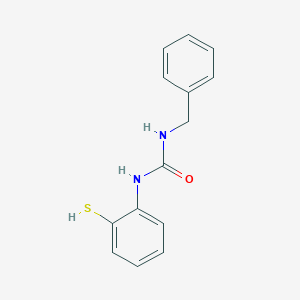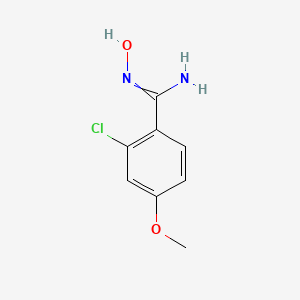
5-Bromo-4-(2,4,6-trifluorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022743” is a metformin-based carbon dotThese carbon dots are derived from metformin, a widely used antidiabetic drug, and exhibit strong photoluminescence, making them useful in bioimaging and sensing applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metformin-based carbon dots are typically synthesized through a hydrothermal method. In this process, metformin is dissolved in water and subjected to high temperatures and pressures in a sealed autoclave. The reaction conditions, such as temperature (usually around 180-200°C) and reaction time (typically 6-12 hours), are crucial for controlling the size and photoluminescent properties of the carbon dots .
Industrial Production Methods
While the hydrothermal method is commonly used in laboratory settings, scaling up the production of metformin-based carbon dots for industrial applications requires optimization of reaction conditions and the development of continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of carbon dots with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Metformin-based carbon dots undergo various chemical reactions, including:
Oxidation: The carbon dots can be oxidized to introduce functional groups such as carboxyl and hydroxyl groups on their surface.
Reduction: Reduction reactions can be used to modify the surface properties of the carbon dots, enhancing their stability and biocompatibility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to preserve the structural integrity of the carbon dots .
Major Products Formed
The major products formed from these reactions include functionalized carbon dots with enhanced photoluminescent properties and improved biocompatibility. These functionalized carbon dots can be further used in various applications, such as bioimaging, drug delivery, and environmental sensing .
Applications De Recherche Scientifique
Metformin-based carbon dots have a wide range of scientific research applications:
Chemistry: They are used as catalysts in various chemical reactions due to their high surface area and unique electronic properties.
Biology: In biological research, these carbon dots are employed as fluorescent probes for bioimaging and biosensing, enabling the detection of biomolecules and cellular structures with high sensitivity and specificity.
Mécanisme D'action
The mechanism by which metformin-based carbon dots exert their effects involves several molecular targets and pathways:
Photoluminescence: The strong photoluminescence of these carbon dots is due to the presence of surface defects and functional groups that emit light when excited by specific wavelengths.
Reactive Oxygen Species Generation: In cancer therapy, the carbon dots generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells.
Chelation of Metal Ions: The carbon dots can chelate metal ions, such as copper, reducing their availability and disrupting cellular processes that rely on these ions.
Comparaison Avec Des Composés Similaires
Metformin-based carbon dots are unique compared to other carbon-based nanomaterials due to their origin from metformin and their specific functional properties. Similar compounds include:
Graphene Quantum Dots: These are another type of carbon-based nanomaterial with strong photoluminescence, but they differ in their structural properties and synthesis methods.
Carbon Nanotubes: While carbon nanotubes have high surface area and conductivity, they lack the photoluminescent properties of metformin-based carbon dots.
Metformin-based carbon dots stand out due to their ease of synthesis, strong photoluminescence, and potential for functionalization, making them highly versatile for various applications.
Propriétés
Formule moléculaire |
C10H4BrF3N2O |
|---|---|
Poids moléculaire |
305.05 g/mol |
Nom IUPAC |
5-bromo-4-(2,4,6-trifluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3N2O/c11-10-9(15-7(3-17)16-10)8-5(13)1-4(12)2-6(8)14/h1-3H,(H,15,16) |
Clé InChI |
QJBHAABZNYYOHE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C2=C(NC(=N2)C=O)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
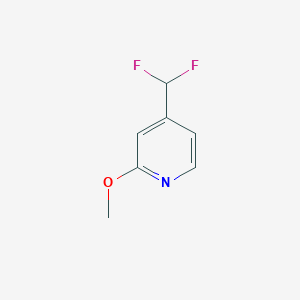


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
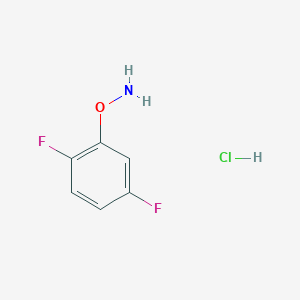
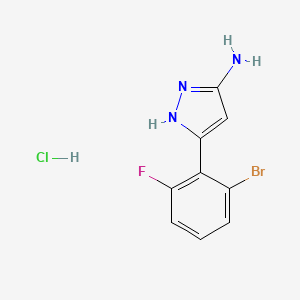
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)
